An In-depth Technical Guide to 4-Bromo-N1-methylbenzene-1,2-diamine
An In-depth Technical Guide to 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine with significant potential in synthetic and medicinal chemistry. This document collates available data on its chemical identity, physicochemical properties, and key safety information. Furthermore, it outlines a detailed, plausible synthetic protocol and explores its application as a scaffold in the development of kinase inhibitors, highlighting the relevant p38 MAP kinase signaling pathway.
Core Compound Identification and Properties
4-Bromo-N1-methylbenzene-1,2-diamine is a chemical intermediate available in two primary forms: the free base and its dihydrochloride salt. It is crucial to distinguish between these two forms as they possess different Chemical Abstracts Service (CAS) numbers and molecular weights.
| Identifier | 4-Bromo-N1-methylbenzene-1,2-diamine (Free Base) | 4-Bromo-N1-methylbenzene-1,2-diamine dihydrochloride |
| CAS Number | 69038-76-2[1] | 55783-42-1[2] |
| Molecular Formula | C₇H₉BrN₂[1] | C₇H₁₁BrCl₂N₂ |
| Molecular Weight | 201.07 g/mol [3] | 273.99 g/mol |
| IUPAC Name | 4-bromo-N1-methylbenzene-1,2-diamine[1] | 4-bromo-N1-methylbenzene-1,2-diamine;dihydrochloride |
| Synonyms | 4-Bromo-N-methyl-1,2-benzenediamine | N/A |
| Physical Form | Solid[1] | Not specified |
| Purity | Typically ≥97%[1] | Typically ≥97% |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] | Keep in a dark place, under an inert atmosphere, at room temperature. |
Safety Information
The following hazard and precautionary statements are associated with 4-Bromo-N1-methylbenzene-1,2-diamine.
| Category | Statements |
| Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H317: May cause an allergic skin reaction. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Experimental Protocols
Proposed Synthesis: Reduction of 4-bromo-N-methyl-2-nitroaniline
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using stannous chloride (SnCl₂), a common and effective method for this transformation.[4][5]
Materials:
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4-bromo-N-methyl-2-nitroaniline
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Anhydrous Stannous Chloride (SnCl₂)
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Ethanol (absolute)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution (e.g., 5M)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer with heating plate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-N-methyl-2-nitroaniline (1 equivalent) in absolute ethanol.
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Addition of Reducing Agent: To this solution, add anhydrous stannous chloride (SnCl₂) (approximately 4-5 equivalents).
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Acidification: Slowly add concentrated hydrochloric acid. The reaction is typically carried out under acidic conditions.
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Reaction: Heat the mixture to reflux (approximately 60-80°C) and maintain for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-10). This will precipitate tin salts.
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Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
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Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
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Remove the solvent under reduced pressure to yield the crude product.
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The crude 4-Bromo-N1-methylbenzene-1,2-diamine can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Illustrative Experimental Workflow
Caption: A generalized workflow for the synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine.
Applications in Research and Drug Development
Substituted o-phenylenediamines are valuable precursors in the synthesis of a variety of heterocyclic compounds, many of which have demonstrated significant biological activity. In particular, these scaffolds are utilized in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
p38 Mitogen-Activated Protein (MAP) Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress.[6][7] This pathway is involved in regulating inflammation, apoptosis, and cell differentiation.[8] Consequently, inhibitors of p38 MAP kinase are of great interest as potential therapeutic agents for inflammatory diseases.[9][10] The synthesis of many p38 MAP kinase inhibitors involves the use of diamine derivatives to construct the core heterocyclic scaffold that interacts with the kinase.[11][12][13]
Illustrative p38 MAP Kinase Signaling Pathway
Caption: Overview of the p38 MAP kinase signaling cascade and a potential point of therapeutic intervention.
Spectroscopic Data
While specific, publicly available spectra for 4-Bromo-N1-methylbenzene-1,2-diamine are limited, suppliers often have this data available upon request.[2] For reference, the spectral data of the closely related compound, 4-Bromobenzene-1,2-diamine, can be used for comparative purposes. The ¹H NMR spectrum of 4-Bromo-N1-methylbenzene-1,2-diamine would be expected to show signals corresponding to the aromatic protons, the amine protons, and a characteristic singlet for the methyl group. Similarly, the ¹³C NMR spectrum would display signals for the carbon atoms of the benzene ring and the methyl group. Mass spectrometry would confirm the molecular weight of the compound.
This technical guide serves as a foundational resource for researchers interested in 4-Bromo-N1-methylbenzene-1,2-diamine. Further experimental investigation is encouraged to fully characterize its properties and explore its potential in the synthesis of novel, biologically active compounds.
References
- 1. 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 [sigmaaldrich.com]
- 2. 55783-42-1|4-Bromo-N1-methylbenzene-1,2-diamine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
